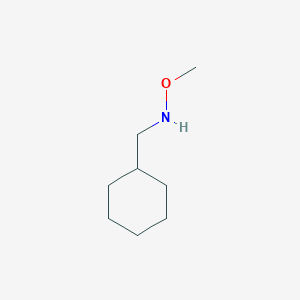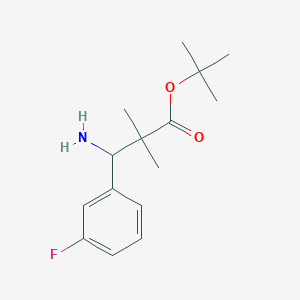
tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate typically involves the reaction of tert-butyl 3-amino-2,2-dimethylpropanoate with a fluorophenyl derivative. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction is carried out in dichloromethane as the solvent, and the product is obtained in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of tert-butyl esters . This method allows for better control of reaction conditions and higher yields.
化学反応の分析
Types of Reactions
tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The fluorophenyl group can be reduced to form non-fluorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of non-fluorinated derivatives.
Substitution: Formation of amides or other substituted derivatives.
科学的研究の応用
tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate
- tert-Butyl 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoate
- tert-Butyl 3-amino-3-(3-chlorophenyl)-2,2-dimethylpropanoate
Uniqueness
tert-Butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group also provides stability and makes it a useful intermediate in organic synthesis.
特性
分子式 |
C15H22FNO2 |
|---|---|
分子量 |
267.34 g/mol |
IUPAC名 |
tert-butyl 3-amino-3-(3-fluorophenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H22FNO2/c1-14(2,3)19-13(18)15(4,5)12(17)10-7-6-8-11(16)9-10/h6-9,12H,17H2,1-5H3 |
InChIキー |
GQKBDNUTPBVSGR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C)(C)C(C1=CC(=CC=C1)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13250971.png)
amine](/img/structure/B13250976.png)
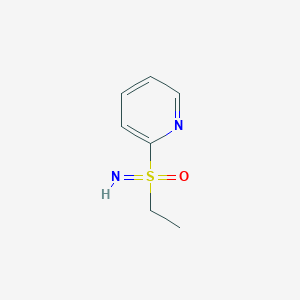
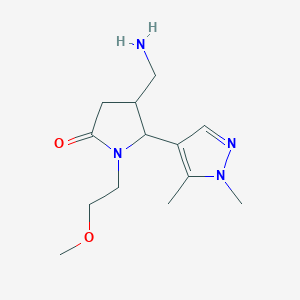
![3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13250994.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13250995.png)
![[(1H-imidazol-2-yl)carbamoyl]formic acid](/img/structure/B13251004.png)
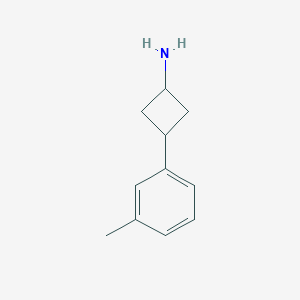
![N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B13251013.png)
amine](/img/structure/B13251020.png)
![2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol](/img/structure/B13251027.png)

